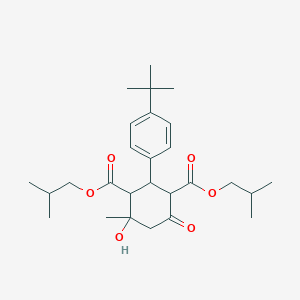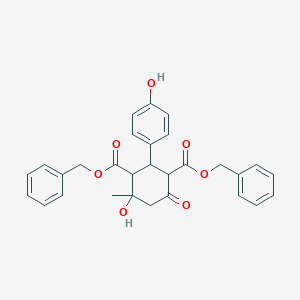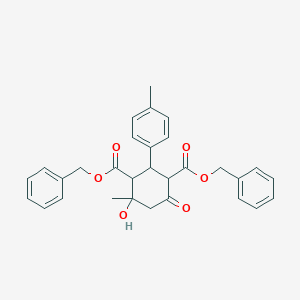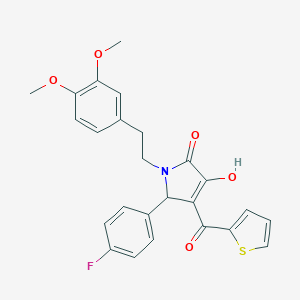
Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as Irganox 1098, is a widely used antioxidant in the polymer industry. It is a white crystalline powder that has a molecular weight of 530.8 g/mol. Its chemical formula is C34H50O6. The compound is used to prevent oxidative degradation of polymers during processing and storage.
Wirkmechanismus
Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1098 works by inhibiting the oxidation of polymers. It acts as a free radical scavenger, preventing the formation of free radicals that can lead to oxidative degradation. It also chelates metal ions that can act as catalysts for oxidation reactions.
Biochemical and Physiological Effects:
Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1098 has no known biochemical or physiological effects. It is not absorbed by the body and is excreted unchanged in the feces.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1098 in lab experiments is its stability. It is a stable compound that can be stored for long periods of time without degradation. It is also easy to handle and can be added to polymers in small quantities. One limitation of using Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1098 is its solubility. It is only soluble in organic solvents and is insoluble in water.
Zukünftige Richtungen
For research include the development of new synthesis methods and investigation of its potential applications in the pharmaceutical industry.
Synthesemethoden
Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1098 is synthesized by the esterification of 2,2-bis(4-hydroxyphenyl)propane with 4-tert-butylphenol and 3,5,5-trimethylhexanoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by recrystallization from a suitable solvent such as ethyl acetate.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1098 is widely used in the polymer industry as an antioxidant. It is added to polymers to prevent oxidative degradation during processing and storage. It is also used in the production of food packaging materials, medical devices, and electrical components. In addition, Bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1098 has potential applications in the pharmaceutical industry as an antioxidant and anti-inflammatory agent.
Eigenschaften
Molekularformel |
C27H40O6 |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
bis(2-methylpropyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C27H40O6/c1-16(2)14-32-24(29)22-20(28)13-27(8,31)23(25(30)33-15-17(3)4)21(22)18-9-11-19(12-10-18)26(5,6)7/h9-12,16-17,21-23,31H,13-15H2,1-8H3 |
InChI-Schlüssel |
ICIVDNVOXDDQQT-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-acetyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282352.png)



![Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B282356.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282357.png)
![4-benzoyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282359.png)
![4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282361.png)
![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282363.png)
![[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282365.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282366.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)
